molecular formula C13H19NO2 B8425724 2-Ethyl-6-methylisonicotinic acid tert-butyl ester

2-Ethyl-6-methylisonicotinic acid tert-butyl ester

Cat. No.: B8425724
M. Wt: 221.29 g/mol
InChI Key: XNBKGXQMEQSUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-6-methylisonicotinic acid tert-butyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is derived from isonicotinic acid, which is a pyridine derivative. The presence of the tert-butyl ester group makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

tert-butyl 2-ethyl-6-methylpyridine-4-carboxylate

InChI

InChI=1S/C13H19NO2/c1-6-11-8-10(7-9(2)14-11)12(15)16-13(3,4)5/h7-8H,6H2,1-5H3

InChI Key

XNBKGXQMEQSUQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=C1)C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-methylisonicotinic acid tert-butyl ester typically involves the esterification of 2-Ethyl-6-methyl-isonicotinic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for efficient and controlled synthesis, reducing the reaction time and improving the yield . The use of flow microreactor systems also enhances the safety and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-methylisonicotinic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically performed under acidic or basic conditions using water or aqueous solutions of acids or bases.

    Transesterification: Catalyzed by acids or bases, often using methanol or ethanol as the alcohol source.

    Reduction: Carried out using strong reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 2-Ethyl-6-methyl-isonicotinic acid and tert-butyl alcohol.

    Transesterification: A new ester and tert-butyl alcohol.

    Reduction: 2-Ethyl-6-methyl-isonicotinic alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methylisonicotinic acid tert-butyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-isonicotinic acid tert-butyl ester
  • 6-Methyl-isonicotinic acid tert-butyl ester
  • 2-Ethyl-6-methyl-benzoic acid tert-butyl ester

Uniqueness

2-Ethyl-6-methylisonicotinic acid tert-butyl ester is unique due to the presence of both ethyl and methyl groups on the isonicotinic acid backbone. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .

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